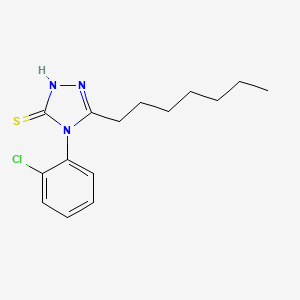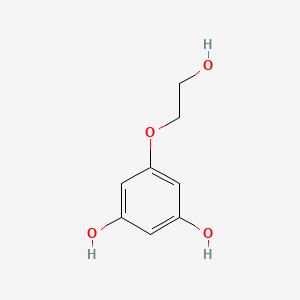![molecular formula C21H27NO3 B14647630 N-(2-Hydroxyphenyl)-2-[4-(2-methylbutan-2-yl)phenoxy]butanamide CAS No. 55697-77-3](/img/structure/B14647630.png)
N-(2-Hydroxyphenyl)-2-[4-(2-methylbutan-2-yl)phenoxy]butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-Hydroxyphenyl)-2-[4-(2-methylbutan-2-yl)phenoxy]butanamide is an organic compound that belongs to the class of amides This compound features a hydroxyphenyl group, a phenoxy group with a branched alkyl substituent, and a butanamide backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Hydroxyphenyl)-2-[4-(2-methylbutan-2-yl)phenoxy]butanamide typically involves the following steps:
Formation of the Phenoxy Intermediate: The phenoxy group can be introduced through a nucleophilic substitution reaction between a phenol derivative and an appropriate alkyl halide.
Amide Bond Formation: The amide bond can be formed by reacting the phenoxy intermediate with a suitable amine under conditions that promote amide bond formation, such as using coupling reagents like EDCI or DCC.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve:
Batch or Continuous Flow Reactors: To optimize reaction conditions and improve yield.
Catalysts and Solvents: Use of specific catalysts and solvents to enhance reaction rates and selectivity.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-Hydroxyphenyl)-2-[4-(2-methylbutan-2-yl)phenoxy]butanamide can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The amide group can be reduced to form amines.
Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or borane (BH3).
Substitution: Electrophiles such as halogens (Cl2, Br2) or nitrating agents (HNO3).
Major Products
Oxidation: Quinones and related compounds.
Reduction: Amines and related derivatives.
Substitution: Halogenated or nitrated phenoxy derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use as a biochemical probe or inhibitor.
Medicine: Exploration as a drug candidate for various therapeutic targets.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism by which N-(2-Hydroxyphenyl)-2-[4-(2-methylbutan-2-yl)phenoxy]butanamide exerts its effects depends on its specific application:
Molecular Targets: It may interact with enzymes, receptors, or other proteins.
Pathways Involved: It could modulate signaling pathways, metabolic processes, or gene expression.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(2-Hydroxyphenyl)acetamide: A simpler analog with similar functional groups.
2-(4-tert-Butylphenoxy)butanamide: A compound with a similar butanamide backbone and phenoxy group.
Uniqueness
N-(2-Hydroxyphenyl)-2-[4-(2-methylbutan-2-yl)phenoxy]butanamide is unique due to its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to its analogs.
Eigenschaften
CAS-Nummer |
55697-77-3 |
|---|---|
Molekularformel |
C21H27NO3 |
Molekulargewicht |
341.4 g/mol |
IUPAC-Name |
N-(2-hydroxyphenyl)-2-[4-(2-methylbutan-2-yl)phenoxy]butanamide |
InChI |
InChI=1S/C21H27NO3/c1-5-19(20(24)22-17-9-7-8-10-18(17)23)25-16-13-11-15(12-14-16)21(3,4)6-2/h7-14,19,23H,5-6H2,1-4H3,(H,22,24) |
InChI-Schlüssel |
HFYFDEAQCQNOLA-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C(=O)NC1=CC=CC=C1O)OC2=CC=C(C=C2)C(C)(C)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



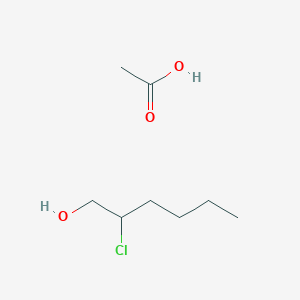
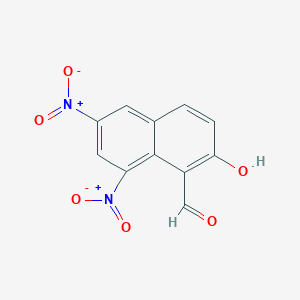
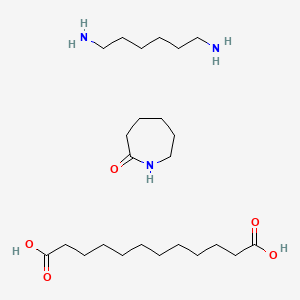
![4-[(4-Hydroxyphenyl)(methylsulfanyl)methylidene]morpholin-4-ium iodide](/img/structure/B14647582.png)
![methyl 2-[2-(diethylamino)ethoxy]-6-methyl-3-propan-2-ylbenzoate](/img/structure/B14647586.png)
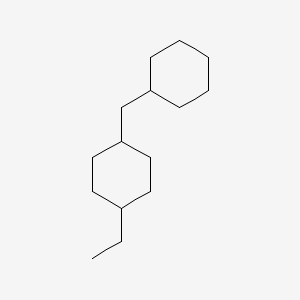
![5-Methoxy-2-[(methylsulfanyl)methyl]aniline](/img/structure/B14647596.png)
![2-[(Naphthalen-2-yl)amino]-5-nitrobenzoic acid](/img/structure/B14647600.png)
